molecular formula C30H44O7S B601968 Fulvestrant Impurity 3 CAS No. 1621885-81-1

Fulvestrant Impurity 3

Katalognummer B601968
CAS-Nummer: 1621885-81-1
Molekulargewicht: 548.74
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fulvestrant Impurity 3, also known by its chemical name (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, is a compound related to Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women .

Wissenschaftliche Forschungsanwendungen

Fulvestrant is an estrogen receptor (ER) antagonist used for the treatment of estrogen receptor-positive metastatic breast cancer in postmenopausal women. The scientific research into Fulvestrant, including its impurities, primarily revolves around its pharmacological efficacy, mechanisms of action, and optimization of its therapeutic use. However, the direct research specifically focusing on "Fulvestrant Impurity 3" and its distinct applications in scientific research appears limited. The insights provided below are drawn from the broader context of Fulvestrant research, which may indirectly relate to the understanding and study of its impurities, including "Fulvestrant Impurity 3."Pharmacokinetic Optimization and Dose-Response Relationships Research has demonstrated a dose-dependent efficacy of Fulvestrant, highlighting the importance of optimizing dosing strategies to improve therapeutic outcomes. A study by Robertson et al. (2014) reviewed the dose-dependent effects of Fulvestrant, showing that increasing doses result in greater reductions in tumor biomarkers such as ER, progesterone receptor, and Ki67 labeling index. This dose-dependent biological effect corresponds with clinical efficacy observed in the treatment of advanced breast cancer after failure of prior antiestrogen therapy, suggesting a strong relationship between Fulvestrant dose and its therapeutic efficacy (Robertson et al., 2014).

Comparative Efficacy with Aromatase Inhibitors Fulvestrant's efficacy has been compared with that of third-generation aromatase inhibitors (AIs) in the second-line treatment of postmenopausal women with advanced breast cancer. Dodwell and Vergote (2005) conducted a literature review suggesting that Fulvestrant offers similar efficacy and tolerability to other second-line treatments for postmenopausal women with advanced breast cancer, including anastrozole, letrozole, and exemestane. This supports the use of Fulvestrant as an additional second-line endocrine treatment option (Dodwell & Vergote, 2005).

Safety and Efficacy Profile The safety and efficacy of Fulvestrant have been extensively reviewed, with studies indicating its well-tolerated nature and effective antiestrogenic action. Scott et al. (2011) highlighted Fulvestrant's unique mechanism of action, devoid of known estrogen agonist activity, and its role in downregulating the estrogen receptor. The drug has shown efficacy in postmenopausal women with ER-positive advanced breast cancer, both as first-line treatment and following disease progression on other therapies, marking it as an important therapy for breast cancer (Scott et al., 2011).

Impurity Profiling and Analytical Methodologies While not directly related to "Fulvestrant Impurity 3," the importance of impurity profiling in pharmaceutical substances is crucial for ensuring drug safety and efficacy. Deshpande et al. (2022) reviewed the significance of impurity profiling, degradation studies, and bioanalytical methods in the pharmaceutical industry. This review underscores the need for comprehensive analysis and characterization of impurities in active pharmaceutical ingredients (APIs) and drug products to understand their impact on drug stability and formulation (Deshpande et al., 2022).

Zukünftige Richtungen

The development of new methods for analyzing Fulvestrant and its impurities, including Fulvestrant Impurity 3, could be a valuable area of future research . Additionally, the development of new endocrine treatments that act through different mechanisms, like Fulvestrant, could be an important direction for future research .

Eigenschaften

CAS-Nummer

1621885-81-1

Produktname

Fulvestrant Impurity 3

Molekularformel

C30H44O7S

Molekulargewicht

548.74

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.